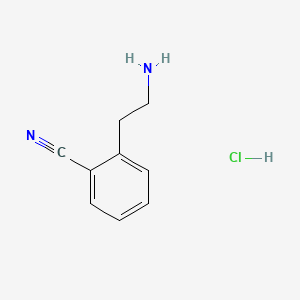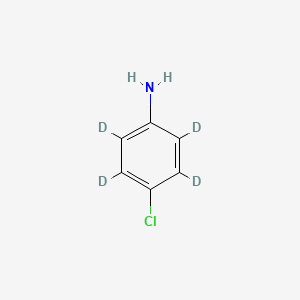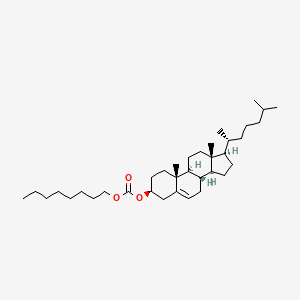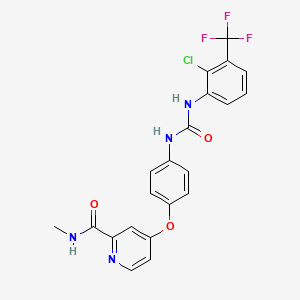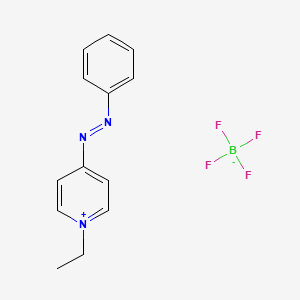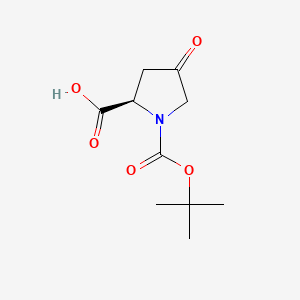![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/no-structure.png)
FUMARIC ACID, [1,4-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H . It is a white solid that occurs widely in nature and has a fruit-like taste . It has been used as a food additive and its E number is E297 . The salts and esters of fumaric acid are known as fumarates . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .
Synthesis Analysis
Fumaric acid is naturally occurring but it can also be produced synthetically . The original method of producing fumaric acid was using bacteria . This method was later replaced with petrochemical production and sugar fermentation . Petrochemical production involves the use of hydrocarbons to synthesize the same chemical . In sugar fermentation, fumaric acid is synthesized from furfural (an organic compound from processed corn) plus chlorate in the presence of a vanadium-based catalyst .
Molecular Structure Analysis
Fumaric acid is an unsaturated dicarboxylic acid . Its molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior . The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form . Fumaric acid contains a total of 11 bonds; 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
Fumaric acid is a key platform chemical involved in the Kreb cycle . It is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain via the enzyme succinate dehydrogenase . Fumarate is then converted by the enzyme fumarase to malate . Fumaric acid also undergoes bromination across the double bond and is a good dienophile .
Physical And Chemical Properties Analysis
Fumaric acid is a white solid with a density of 1.635 g/cm3 . It has a melting point of 287 °C (549 °F; 560 K) and decomposes . It is soluble in water at 4.9 g/L at 20 °C . It has a pKa1 of 3.03 and a pKa2 of 4.44 (15 °C, cis isomer) . It is not hygroscopic and has a pH of 3.19 .
Wirkmechanismus
Safety and Hazards
Fumaric acid may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to avoid breathing dust or spray mist and not to ingest . If swallowed, immediate medical assistance should be sought . It is also recommended to wash hands before breaks and immediately after handling the product .
Zukünftige Richtungen
The rising prices of petroleum-based chemicals and the growing apprehension about food safety and dairy supplements have reignited interest in the fermentation process to produce fumaric acid . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for the production of fumaric acid on a commercial scale .
Eigenschaften
CAS-Nummer |
17456-38-1 |
|---|---|
Produktname |
FUMARIC ACID, [1,4-14C] |
Molekularformel |
C4H4O4 |
Molekulargewicht |
120.056 |
IUPAC-Name |
(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |
InChI-Schlüssel |
VZCYOOQTPOCHFL-QJQQQGIFSA-N |
SMILES |
C(=CC(=O)O)C(=O)O |
Synonyme |
FUMARIC ACID, [1,4-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)
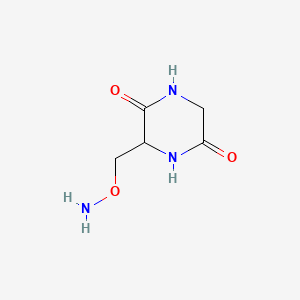

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
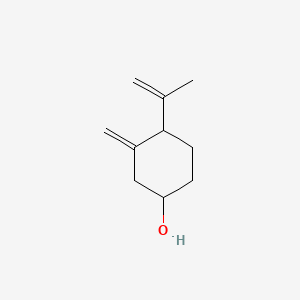
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
